molecular formula C17H15N3 B14600954 N-Benzyl-5-phenyl-pyrimidin-4-amine CAS No. 60122-84-1

N-Benzyl-5-phenyl-pyrimidin-4-amine

Cat. No.: B14600954
CAS No.: 60122-84-1
M. Wt: 261.32 g/mol
InChI Key: NOFBUTZRADLMGA-UHFFFAOYSA-N
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Description

N-Benzyl-5-phenyl-pyrimidin-4-amine is a heterocyclic compound that belongs to the pyrimidine family Pyrimidines are aromatic heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of the six-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Benzyl-5-phenyl-pyrimidin-4-amine typically involves the reaction of benzylamine with a pyrimidine derivative. One common method is the nucleophilic substitution reaction where benzylamine reacts with a halogenated pyrimidine under basic conditions. The reaction can be carried out in solvents such as ethanol or methanol, and the temperature is usually maintained between 50-80°C to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve more scalable methods such as continuous flow synthesis. This method allows for better control over reaction conditions and can lead to higher yields and purity of the final product. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the industrial production process .

Chemical Reactions Analysis

Types of Reactions

N-Benzyl-5-phenyl-pyrimidin-4-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of N-benzyl-5-phenyl-pyrimidin-4-one, while reduction can yield this compound derivatives with different substituents .

Scientific Research Applications

N-Benzyl-5-phenyl-pyrimidin-4-amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-Benzyl-5-phenyl-pyrimidin-4-amine involves its interaction with specific molecular targets. For instance, it may act as an inhibitor of certain enzymes by binding to their active sites and preventing substrate access. The compound’s structure allows it to interact with various biological pathways, potentially leading to therapeutic effects such as inhibition of cell proliferation or modulation of immune responses .

Comparison with Similar Compounds

Similar Compounds

  • N-Benzyl-6-phenylthieno(2,3-d)pyrimidin-4-amine
  • N-Benzyl-2-chloro-N-methylquinazolin-4-amine
  • N-Benzyl-5-methyl-1,3,4-thiadiazol-2-amine

Uniqueness

N-Benzyl-5-phenyl-pyrimidin-4-amine is unique due to its specific substitution pattern on the pyrimidine ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and interactions with biological targets, making it a valuable compound for further research and development .

Properties

CAS No.

60122-84-1

Molecular Formula

C17H15N3

Molecular Weight

261.32 g/mol

IUPAC Name

N-benzyl-5-phenylpyrimidin-4-amine

InChI

InChI=1S/C17H15N3/c1-3-7-14(8-4-1)11-19-17-16(12-18-13-20-17)15-9-5-2-6-10-15/h1-10,12-13H,11H2,(H,18,19,20)

InChI Key

NOFBUTZRADLMGA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CNC2=NC=NC=C2C3=CC=CC=C3

Origin of Product

United States

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